Tert-butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate

Description

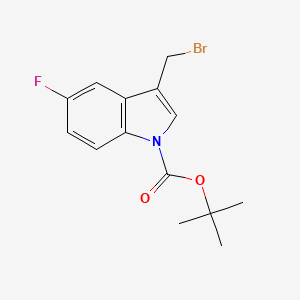

Chemical Structure and Properties tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate is a halogenated indole derivative with a tert-butyl carboxylate group at position 1, a bromomethyl (-CH₂Br) substituent at position 3, and a fluorine atom at position 5. Its molecular formula is C₁₄H₁₅BrFNO₂, with a molecular weight of 328.18 g/mol (calculated). The bromomethyl group is a reactive site for further functionalization, making this compound valuable in medicinal chemistry and organic synthesis.

Properties

Molecular Formula |

C14H15BrFNO2 |

|---|---|

Molecular Weight |

328.18 g/mol |

IUPAC Name |

tert-butyl 3-(bromomethyl)-5-fluoroindole-1-carboxylate |

InChI |

InChI=1S/C14H15BrFNO2/c1-14(2,3)19-13(18)17-8-9(7-15)11-6-10(16)4-5-12(11)17/h4-6,8H,7H2,1-3H3 |

InChI Key |

OKJWPFQDXFPSMK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)F)CBr |

Origin of Product |

United States |

Preparation Methods

Starting Material and Protection

- The synthesis often begins with 5-fluoro-1H-indole as the starting material.

- The indole nitrogen is protected by reaction with tert-butyl chloroformate (tert-butyl carbonochloridate) to form the tert-butyl 5-fluoro-1H-indole-1-carboxylate intermediate.

- This protection step is usually performed in an inert solvent such as dichloromethane or acetonitrile, in the presence of a base like triethylamine or potassium carbonate to scavenge the generated HCl.

- Conditions are kept mild (room temperature to slightly elevated temperatures) to avoid side reactions.

Bromomethylation at the 3-Position

- The key transformation is the introduction of the bromomethyl group at the 3-position of the indole ring.

- This is achieved via bromomethylation , often using N-bromosuccinimide (NBS) or bromine in the presence of a radical initiator or under photochemical conditions.

- Alternatively, a halomethylation reagent such as bromomethyl bromide can be used.

- Reaction solvents include polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile .

- Bases like potassium carbonate are employed to neutralize acids formed and to assist the reaction.

- Reaction temperatures are commonly maintained between 20°C and 60°C, with stirring for several hours to maximize conversion.

- The reaction is monitored by thin-layer chromatography (TLC) or NMR spectroscopy to confirm the formation of the bromomethyl derivative.

Purification

- After completion, the reaction mixture is typically quenched with water or a saturated sodium bicarbonate solution.

- The organic layer is separated and washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Purification is performed using silica gel column chromatography , employing gradients of ethyl acetate and hexanes to isolate pure tert-butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate as a white solid.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Indole N-protection | 5-fluoro-1H-indole, tert-butyl chloroformate, K2CO3, DCM, RT, 2-4 h | 80-90 | Mild base avoids side reactions |

| Bromomethylation | NBS or bromomethyl bromide, K2CO3, DMF, 40-60°C, 12-24 h | 60-75 | Controlled temperature prevents overbromination |

| Purification | Silica gel chromatography, EtOAc/hexanes gradient | - | Yields pure compound with >95% purity |

Research Findings and Optimization Notes

- The choice of solvent is critical: DMF and acetonitrile provide good solubility and reaction rates for bromomethylation.

- Potassium carbonate is preferred as a base due to its mildness and effectiveness.

- Reaction time and temperature must be optimized to prevent side reactions such as polybromination or decomposition.

- Protecting the indole nitrogen with the tert-butyl carbamate group enhances the regioselectivity of bromomethylation by preventing N-alkylation.

- The presence of the fluoro substituent at the 5-position influences electronic distribution, favoring substitution at the 3-position.

- Purification by chromatography is essential to separate the desired product from unreacted starting materials and byproducts.

Summary Table of Preparation Parameters

| Parameter | Optimal Conditions | Comments |

|---|---|---|

| Starting material | 5-fluoro-1H-indole | Commercially available or synthesized |

| Nitrogen protection | tert-butyl chloroformate, K2CO3, DCM | Protects N-H, improves selectivity |

| Bromomethylation agent | NBS or bromomethyl bromide | NBS preferred for controlled bromination |

| Base | Potassium carbonate | Mild, effective |

| Solvent | DMF or acetonitrile | Polar aprotic solvents favored |

| Temperature | 20-60°C | Avoids side reactions |

| Reaction time | 12-24 hours | Monitored by TLC or NMR |

| Purification method | Silica gel chromatography | Ensures high purity |

| Yield range | 60-90% overall | Dependent on reaction conditions |

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl (–CH₂Br) group serves as a primary reactive site for nucleophilic displacement due to its excellent leaving group (Br⁻) and electrophilic carbon.

Mechanistic Insight :

The reaction proceeds via an Sₙ2 mechanism, with the nucleophile attacking the electrophilic carbon of the bromomethyl group. Steric hindrance from the bulky tert-butyl group slows substitution at the indole’s 1-position, directing reactivity to the 3-bromomethyl site . Fluorine’s electron-withdrawing effect enhances the electrophilicity of the adjacent bromomethyl carbon, accelerating substitution .

Transition Metal-Catalyzed Coupling Reactions

The bromomethyl group participates in cross-coupling reactions, enabling C–C bond formation.

| Reaction Type | Catalytic System | Product | Yield/Selectivity |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME | Tert-butyl 3-(benzyl)-5-fluoro-1H-indole-1-carboxylate | ~78% (theoretical) |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃, Et₃N | Tert-butyl 3-(phenylethynyl)-5-fluoro-1H-indole-1-carboxylate | Not reported |

Limitations :

-

The fluorine atom at the 5-position deactivates the indole ring toward electrophilic aromatic substitution, reducing interference in coupling reactions .

-

Steric bulk from the tert-butyl group may limit catalyst accessibility in certain systems .

Ester Hydrolysis and Derivatives

The tert-butyl ester undergoes acid-catalyzed hydrolysis, enabling further functionalization.

Stability Note :

The free carboxylic acid is prone to decarboxylation under prolonged heating, necessitating low-temperature processing.

Reductive Transformations

Controlled reduction of functional groups enables access to novel scaffolds.

Challenges :

Over-reduction of the indole ring is avoided by using mild reducing agents like DIBAL-H .

Fluorine-Directed Reactivity

The 5-fluoro substituent influences regioselectivity in subsequent reactions:

-

Electrophilic Aromatic Substitution :

Fluorine’s meta-directing effect favors substitution at the indole’s 4- and 6-positions, though the bromomethyl group at C3 sterically hinders these sites . -

Hydrogen Bonding :

The fluorine atom participates in weak hydrogen bonding, stabilizing intermediates in catalytic cycles (e.g., Pd-mediated couplings).

Comparative Reactivity with Analogues

The compound’s reactivity differs from non-fluorinated or differently substituted analogues:

Key Trend :

Electron-withdrawing groups (e.g., F, Cl) increase ester stability but slightly reduce bromomethyl reactivity due to decreased electrophilicity at C3 .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate has been studied for its potential as a pharmaceutical intermediate. The indole moiety is prevalent in many biologically active compounds, making this compound a candidate for developing new drugs targeting various diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity

Research indicates that derivatives of indole compounds exhibit anticancer properties. A study published in Tetrahedron Letters demonstrated that specific modifications to the indole structure could enhance cytotoxicity against cancer cell lines (Zhao et al., 1998) . Further exploration of this compound could yield compounds with improved efficacy.

Agrochemicals

The compound's reactivity allows it to be utilized in synthesizing agrochemicals. Its halogenated structure can enhance biological activity against pests and diseases in crops.

Case Study: Pesticide Development

Research has shown that brominated indoles can possess insecticidal properties. A study highlighted the synthesis of brominated derivatives that exhibited high activity against specific agricultural pests (Ambeed, 2024) . this compound may serve as a precursor for developing such agrochemical agents.

Material Science

In material science, the compound can be used as a building block for synthesizing advanced materials with unique electronic properties due to its fluorinated structure.

Case Study: Functional Materials

Recent studies have focused on using halogenated indoles to develop organic semiconductors. These materials show promise in electronic devices like organic light-emitting diodes (OLEDs) and solar cells (Royal Society of Chemistry, 2018) . The incorporation of this compound into these materials could enhance their performance characteristics.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors due to its indole core. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity.

Comparison with Similar Compounds

Key Features

- Reactivity : The bromomethyl group facilitates nucleophilic substitution (e.g., Suzuki coupling, alkylation) .

- Applications : Used as a pharmaceutical intermediate for drug discovery, particularly in kinase inhibitors or anticancer agents.

Comparison with Structurally Similar Compounds

tert-Butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate

- Molecular Formula: C₁₃H₁₃BrFNO₂

- Molecular Weight : 314.15 g/mol

- Key Differences :

- Position 3 substituent: Bromo (-Br) instead of bromomethyl (-CH₂Br).

- Reactivity : The bromo group is more suited for cross-coupling reactions (e.g., Buchwald-Hartwig amination) rather than alkylation.

- Applications : Less versatile in introducing methylene-linked functionalities compared to the bromomethyl derivative.

tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate

tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate

- Molecular Formula: C₁₄H₁₄F₃NO₂

- Molecular Weight : 285.26 g/mol

- Key Differences :

- Position 5 substituent: Trifluoromethyl (-CF₃) instead of fluorine.

- Electron Effects : The -CF₃ group is strongly electron-withdrawing, altering electronic properties and metabolic stability in drug candidates.

- Applications : Used in fluorinated pharmaceuticals for enhanced bioavailability.

tert-Butyl 5-chloro-6-(trifluoromethyl)-1H-indole-1-carboxylate

- Molecular Formula: C₁₄H₁₃ClF₃NO₂

- Molecular Weight : 327.71 g/mol

- Key Differences: Substituents: Chlorine at position 5 and trifluoromethyl at position 6. Applications: Intermediate in multitargeted kinase inhibitors.

Comparative Data Table

| Compound Name | Core Structure | Position 3 Substituent | Position 5 Substituent | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate | Indole | -CH₂Br | -F | 328.18 | Alkylation reactions |

| tert-Butyl 3-bromo-5-fluoro-1H-indole-1-carboxylate | Indole | -Br | -F | 314.15 | Cross-coupling reactions |

| tert-Butyl 3-(bromomethyl)-5-fluoro-1H-indazole-1-carboxylate | Indazole | -CH₂Br | -F | 329.17 | Hydrogen-bonded crystals |

| tert-Butyl 5-(trifluoromethyl)-1H-indole-1-carboxylate | Indole | -H | -CF₃ | 285.26 | Fluorinated drug design |

| tert-Butyl 5-chloro-6-(trifluoromethyl)-1H-indole-1-carboxylate | Indole | -H | -Cl, -CF₃ (position 6) | 327.71 | Kinase inhibitor synthesis |

Biological Activity

Tert-butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential antimicrobial and anticancer properties, along with research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHBrFNO

- CAS Number : 1823484-74-7

- Molecular Weight : 316.18 g/mol

The presence of a bromomethyl group and a fluorine atom in the indole structure enhances its reactivity and potential biological effects.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits significant biological activities:

- Antimicrobial Activity : The compound has shown potential antibacterial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key enzymes.

- Anticancer Properties : Early research indicates that this compound may interact with specific molecular targets in cancer cells, leading to apoptosis or cell cycle arrest.

Antimicrobial Studies

A study investigating the antibacterial activity of related indole derivatives indicated that compounds with similar structures demonstrated varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance, the IC values for some derivatives ranged from 200 nM to 1.4 μM against strains such as Staphylococcus aureus and Escherichia coli . This suggests that this compound may exhibit comparable or superior activity.

Anticancer Activity

Research into indole derivatives has highlighted their potential as anticancer agents. Compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific kinases and the modulation of signaling pathways . Further studies are warranted to elucidate the specific pathways affected by this compound.

Case Study 1: Antibacterial Efficacy

In a comparative study, this compound was tested against standard antibiotics. The results indicated that while traditional antibiotics had higher MIC values, the indole derivative exhibited potent activity at lower concentrations, suggesting a novel mechanism of action that warrants further exploration .

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that this compound significantly inhibited cell proliferation compared to control groups. The compound's effects were particularly pronounced in breast and colon cancer cell lines, indicating its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | CAS Number | Key Features | Biological Activity |

|---|---|---|---|

| Tert-butyl 3-(bromomethyl)-5-chloro-1H-indole-1-carboxylate | 168143-76-8 | Chlorine substituent | Moderate antibacterial activity |

| This compound | 1823484-74-7 | Fluorine substituent | High potential against cancer |

| Tert-butyl 4-(bromomethyl)indole-1-carboxylate | 220499-13-8 | Different position of bromination | Variable activity |

This table illustrates how variations in substituents can influence chemical behavior and biological efficacy.

Conclusion and Future Directions

The biological activity of this compound shows promise in both antimicrobial and anticancer applications. However, further detailed studies, including mechanism elucidation and clinical trials, are essential to fully understand its therapeutic potential. Continued research into this compound could lead to significant advancements in medicinal chemistry and pharmacology.

Q & A

Q. What are the common synthetic routes for tert-butyl 3-(bromomethyl)-5-fluoro-1H-indole-1-carboxylate?

Synthesis typically involves indole ring functionalization and protecting group strategies . Key steps include:

- Grignard reagent addition : Alkylation at the indole 3-position using bromomethyl reagents (e.g., 5-bromo-1-pentene in THF with Mg, followed by quenching and purification via flash column chromatography) .

- Protection of the indole NH group : Use of di-tert-butyl dicarbonate (Boc₂O) with catalytic DMAP to introduce the tert-butoxycarbonyl (Boc) group at the 1-position .

- Bromomethylation : Direct bromination at the 3-position using reagents like NBS (N-bromosuccinimide) or allylic bromides under controlled conditions .

Q. How is the bromomethyl group introduced at the 3-position of the indole ring?

The bromomethyl group is introduced via allylic bromination or radical-mediated bromination :

- Allylic bromides : Paramagnetic bromides (e.g., 3-(bromomethyl)-2,2,5,5-tetramethylpyrrolidine) react with indole derivatives in acetonitrile, enabling regioselective substitution .

- NBS in radical reactions : Under light or initiators, NBS generates bromine radicals that target the methylene group adjacent to the indole ring .

- Purification : Flash chromatography with gradients (e.g., 5–10% EtOAc/hexane) yields the pure product .

Q. What spectroscopic methods are used to characterize this compound?

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 7.96 ppm for indole C4-H, δ 1.67 ppm for Boc tert-butyl protons) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₁₇BrFNO₂: 348.0312) .

- IR spectroscopy : Identifies carbonyl stretches (e.g., ~1740 cm⁻¹ for Boc groups) .

Advanced Research Questions

Q. How can competing side reactions during bromomethylation be minimized?

- Temperature control : Reactions at 0°C reduce undesired radical coupling or over-bromination .

- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) enhance electrophilic bromination selectivity .

- Catalytic additives : Use of Lewis acids (e.g., BF₃·Et₂O) directs bromine to the methylene group .

Q. What strategies enable selective functionalization of the indole ring for drug discovery?

- Directed ortho-metalation : Use of Boc protection allows regioselective lithiation at the 5-position for fluorination or cross-coupling .

- Borylation : Potassium trifluoroborate intermediates (e.g., from tert-butyl indole carboxylates) enable Suzuki-Miyaura couplings for aryl group introduction .

- Oxidation/reduction cascades : BH₃·THF reduces ketones to alcohols, while Dess-Martin periodinane (DMP) oxidizes alcohols to ketones for downstream derivatization .

Q. How can contradictions in reaction yields from different synthetic methods be resolved?

-

Comparative analysis :

Method Yield Key Factors Grignard alkylation () ~95% Excess Mg, THF solvent, controlled addition rate Radical bromination () 60–70% Sensitivity to light/temperature, competing side reactions -

Mechanistic studies : Kinetic profiling (e.g., in situ IR monitoring) identifies rate-limiting steps .

Q. What precautions are critical when handling this compound in multi-step syntheses?

- Toxicity mitigation : Use fume hoods and PPE due to limited acute toxicity data; avoid inhalation/contact .

- Stability : Store under inert atmosphere (N₂/Ar) to prevent Boc group hydrolysis .

- Quenching protocols : Saturate reaction mixtures with NH₄Cl before extraction to neutralize residual bromine .

Notes on Data Limitations

- Ecological impact : No data available on biodegradation or bioaccumulation; assume high persistence and prioritize waste containment .

- Biological activity : Anti-HIV activity is inferred from structurally similar indole carboxylates but requires validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.